molecular formula C21H21FN2O4 B3511885 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B3511885
M. Wt: 384.4 g/mol
InChI Key: KLXXHMZXXZBERH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring, a benzodioxin moiety, and a fluorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The benzodioxin and piperidine intermediates are coupled using reagents like carbodiimides to form the amide bond.

    Fluorophenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve:

    Optimization of Reaction Conditions: Using catalysts and solvents to enhance yield and purity.

    Scale-Up Techniques: Employing continuous flow reactors to manage large-scale synthesis efficiently.

    Purification Processes: Utilizing chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, forming quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of Lewis acids.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

    Material Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Biochemistry: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.

    Pharmaceuticals: Explored for drug development and formulation.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide involves:

    Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-chlorophenyl)carbonyl]piperidine-4-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-bromophenyl)carbonyl]piperidine-4-carboxamide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in the fluorophenyl group enhances the compound’s lipophilicity and metabolic stability compared to its chloro and bromo analogs.
  • Biological Activity : The fluorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for drug development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-16-3-1-15(2-4-16)21(26)24-9-7-14(8-10-24)20(25)23-17-5-6-18-19(13-17)28-12-11-27-18/h1-6,13-14H,7-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXXHMZXXZBERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide
Reactant of Route 6
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide

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